molecular formula C10H13NO6 B14520611 1,2,3,5-Tetramethoxy-4-nitrobenzene CAS No. 62384-43-4

1,2,3,5-Tetramethoxy-4-nitrobenzene

Cat. No.: B14520611
CAS No.: 62384-43-4
M. Wt: 243.21 g/mol
InChI Key: ACMOTRDQRCAFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Tetramethoxy-4-nitrobenzene: is an organic compound with the molecular formula C10H13NO6 It is a derivative of benzene, where four methoxy groups (–OCH3) and one nitro group (–NO2) are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,3,5-tetramethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

  • Reduction of the nitro group yields 1,2,3,5-tetramethoxy-4-aminobenzene.
  • Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

1,2,3,5-Tetramethoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3,5-tetramethoxy-4-nitrobenzene primarily involves its functional groups:

Comparison with Similar Compounds

Uniqueness: 1,2,3,5-Tetramethoxy-4-nitrobenzene is unique due to the combination of four methoxy groups and one nitro group on the benzene ring. This specific arrangement imparts distinct electronic properties, making it valuable in various chemical syntheses and research applications.

Properties

CAS No.

62384-43-4

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1,2,3,5-tetramethoxy-4-nitrobenzene

InChI

InChI=1S/C10H13NO6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3

InChI Key

ACMOTRDQRCAFCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.